molecular formula C27H22N4OS B4963412 (2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B4963412
M. Wt: 450.6 g/mol
InChI Key: AFGKMFUCZQYEDJ-SRGCKNSRSA-N
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Description

The compound (2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,6-dimethylaniline with phenyl isothiocyanate to form the corresponding thiourea. This intermediate is then cyclized with α-bromoacetophenone to yield the thiazolidinone core. The final step involves the reaction with 3-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and other additives may also be used to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, (2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidin-4-one has shown potential as an antimicrobial agent. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory activity.

Medicine

In medicinal research, this compound is being explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it induces apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substituents. They are primarily used as antidiabetic agents.

    Pyrazolines: These compounds contain a pyrazole ring and are known for their anti-inflammatory and analgesic properties.

Properties

IUPAC Name

(5Z)-2-(2,6-dimethylphenyl)imino-3-phenyl-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4OS/c1-18-10-9-11-19(2)24(18)29-27-31(22-14-7-4-8-15-22)26(32)23(33-27)16-21-17-28-30-25(21)20-12-5-3-6-13-20/h3-17H,1-2H3,(H,28,30)/b23-16-,29-27?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGKMFUCZQYEDJ-SRGCKNSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)S2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/S2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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